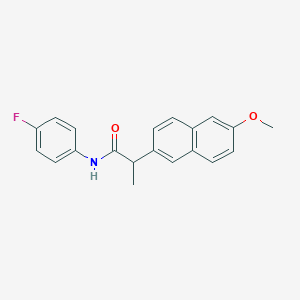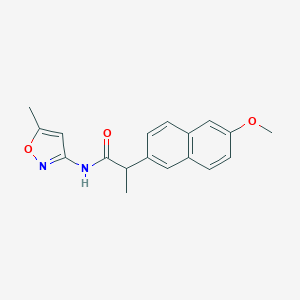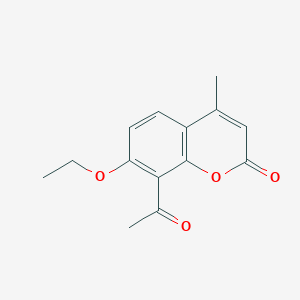
3-(2-羟基-5-甲基苯基)吡唑
描述
3-(2-Hydroxy-5-methylphenyl)pyrazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, often involves the reaction of hydrazine with chalcones . Another method involves the condensation of acetylacetone and hydrazine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be influenced by the nature of their substituent groups . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .
Chemical Reactions Analysis
Pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, can undergo various chemical reactions. For instance, they can react with terminal alkynes to form more complex structures . They can also undergo oxidation to form pyrazolines .
Physical And Chemical Properties Analysis
3-(2-Hydroxy-5-methylphenyl)pyrazole is a colorless crystalline solid with a melting point of 102-108°C . It should be stored at 0-8°C .
科学研究应用
Medicinal Chemistry
3-(2-Hydroxy-5-methylphenyl)pyrazole: is a compound of interest in medicinal chemistry due to its pyrazole core, which is a common motif in pharmaceuticals. Pyrazoles are known for their therapeutic potential and have been incorporated into compounds with anti-inflammatory and anticancer properties . The hydroxy-methylphenyl group could potentially influence the compound’s ability to interact with biological targets, enhancing its medicinal applications.
Drug Discovery
In drug discovery, 3-(2-Hydroxy-5-methylphenyl)pyrazole may serve as a scaffold for developing new drugs. Its structure allows for various substitutions that can lead to the discovery of novel compounds with significant biological activities . The compound’s ability to bind to different enzymes and receptors can be explored to treat various diseases.
Agrochemistry
The pyrazole ring is also utilized in agrochemistry for the synthesis of herbicides and pesticides3-(2-Hydroxy-5-methylphenyl)pyrazole could be a precursor for developing new agrochemicals that help in protecting crops from pests and diseases .
Coordination Chemistry
In coordination chemistry, 3-(2-Hydroxy-5-methylphenyl)pyrazole can act as a ligand to form coordination complexes with metals. These complexes can be studied for their catalytic properties or used in the synthesis of metal-organic frameworks (MOFs) .
Organometallic Chemistry
This compound’s potential in organometallic chemistry lies in its ability to form organometallic complexes. Such complexes are crucial in catalysis and the development of new materials .
Synthesis Strategies
Various synthetic strategies can be employed to create derivatives of 3-(2-Hydroxy-5-methylphenyl)pyrazole , which can lead to compounds with diverse biological activities. Techniques such as multicomponent reactions, cycloadditions, and green synthesis methods are explored for this purpose .
Biological Activity
The biological activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole and its derivatives is a field of active research. Studies have shown that pyrazole derivatives exhibit a range of biological activities, including antimicrobial and antimalarial effects .
Antimicrobial Applications
Derivatives of 3-(2-Hydroxy-5-methylphenyl)pyrazole have been synthesized and tested for their antimicrobial properties. The compound’s structure allows for modifications that can enhance its efficacy against various microbial strains .
未来方向
作用机制
Target of Action
The primary targets of 3-(2-Hydroxy-5-methylphenyl)pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
3-(2-Hydroxy-5-methylphenyl)pyrazole interacts with its targets through a process known as molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound is a colorless crystalline solid with a molecular weight of 174.2 , which may influence its pharmacokinetic properties.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it displays superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 3-(2-Hydroxy-5-methylphenyl)pyrazole can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.
属性
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTULBCYDISHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425657 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-5-methylphenyl)pyrazole | |
CAS RN |
57148-86-4 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57148-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-(2-Hydroxy-5-methylphenyl)pyrazole in forming metal complexes?
A1: 3-(2-Hydroxy-5-methylphenyl)pyrazole (H2Meppz) acts as a chelating ligand in the formation of high-nuclearity copper cage compounds. [] The molecule possesses two potential donor atoms: the nitrogen atom in the pyrazole ring and the oxygen atom of the hydroxyl group on the phenyl ring. This allows H2Meppz to bridge multiple copper ions, leading to the formation of intricate cage-like structures. [] For example, it forms a saddlelike cyclic Cu16 aggregate with a unique molecular skeleton. []
Q2: How does the structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole influence its crystal packing?
A2: In the crystal structure of a derivative, 1-(2,4-dinitrophenyl)-3-(2-hydroxy-5-methylphenyl)pyrazole-4-carboxaldehyde, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom. [] This interaction influences the molecule's conformation. Additionally, intermolecular hydrogen bonding involving the carbonyl group and a neighboring molecule's hydrogen atom contributes to the overall crystal packing stability. [] These interactions highlight the role of hydrogen bonding in determining the solid-state arrangement of compounds containing the 3-(2-hydroxy-5-methylphenyl)pyrazole moiety.
Q3: What are the magnetic properties of copper complexes incorporating 3-(2-Hydroxy-5-methylphenyl)pyrazole?
A3: The copper complex formed with H2Meppz, specifically the saddlelike cyclic Cu16 aggregate, exhibits overall antiferromagnetic interactions. [] This means the magnetic moments of the copper ions tend to align in opposite directions, leading to a decrease in the overall magnetic moment of the complex. Quantum Monte Carlo simulations suggest that all magnetic couplings between adjacent copper ions in this structure are antiferromagnetic. [] This information is valuable for understanding the electronic structure and potential applications of such complexes in areas like magnetochemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)


![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)





![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)
![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)
![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)